Dihydrophaseic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Canonical SMILES

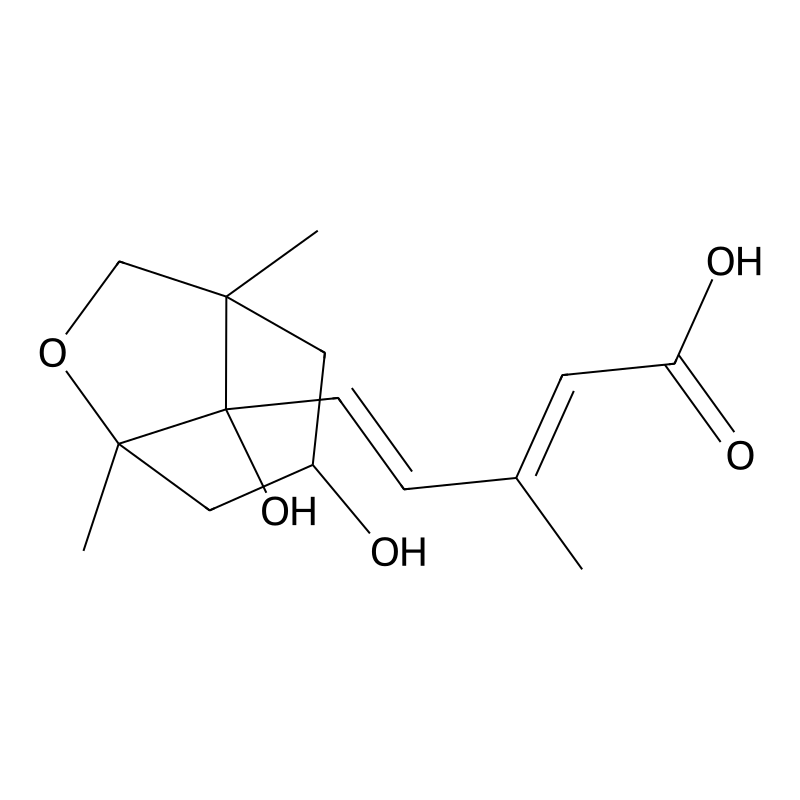

Dihydrophaseic acid is a sesquiterpenoid compound derived from abscisic acid, characterized by the molecular formula C15H22O5. It is formed through the reduction of the keto group in phaseic acid, resulting in a compound that plays a significant role in plant physiology and biochemistry. Dihydrophaseic acid is notable for its involvement in various metabolic pathways related to plant stress responses and growth regulation.

Bone Formation and Osteoporosis

Studies suggest that DPA may play a role in promoting bone formation and potentially treating osteoporosis. A study published in the journal Molecules found that dihydrophaseic acid 3'-O-β-d-glucopyranoside (DPA3G), a specific form of DPA isolated from wolfberry fruit, increased cell proliferation and activity in osteoblasts, the cells responsible for bone formation []. Additionally, DPA3G increased the expression of genes associated with osteogenesis (bone formation) while not affecting osteoclasts (cells responsible for bone resorption) []. This suggests that DPA3G may promote bone formation without affecting the natural bone remodeling process.

Dihydrophaseic acid undergoes several chemical transformations, primarily involving its conversion from phaseic acid. The primary reaction involves the reduction of the keto group of phaseic acid to form dihydrophaseic acid. This transformation can be represented as follows:

- Reduction Reaction:

In addition to this, dihydrophaseic acid can participate in conjugation reactions, forming glucosides or other derivatives that enhance its biological activity and solubility.

Dihydrophaseic acid exhibits various biological activities, particularly in plant systems. It is involved in regulating plant responses to environmental stress, such as drought and salinity. The compound influences stomatal closure and promotes root growth under stress conditions. Research indicates that dihydrophaseic acid may also have potential anti-obesity effects, as it has been isolated from certain plant sources with beneficial metabolic properties .

Dihydrophaseic acid can be synthesized through several methods:

- From Abscisic Acid: The most common method involves the metabolic conversion of abscisic acid to phaseic acid, followed by the reduction of phaseic acid to dihydrophaseic acid.

- Chemical Synthesis: Laboratory synthesis can also be achieved through chemical reduction techniques using reducing agents such as lithium aluminum hydride or sodium borohydride.

Dihydrophaseic acid has several applications, particularly in agriculture and biotechnology:

- Plant Growth Regulators: It is used to enhance plant resilience against abiotic stressors.

- Pharmaceuticals: Potential applications in developing treatments for obesity and metabolic disorders due to its biological activity.

- Research: Utilized in studies exploring plant hormone signaling pathways and stress response mechanisms.

Studies have shown that dihydrophaseic acid interacts with various enzymes and proteins involved in plant stress responses. It modulates the activity of certain receptors and signaling pathways associated with abscisic acid, thereby influencing physiological responses such as stomatal regulation and gene expression related to stress tolerance .

Dihydrophaseic acid shares structural and functional similarities with several other compounds derived from abscisic acid. Here are some notable comparisons:

| Compound Name | Structural Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| Phaseic Acid | Contains a keto group | Involved in plant stress responses | Precursor to dihydrophaseic acid |

| Abscisic Acid | Contains a trans double bond | Regulates stomatal closure and seed dormancy | Primary plant hormone for stress response |

| 8'-Hydroxyabscisic Acid | Hydroxylated form of abscisic acid | Modulates growth under stress | Intermediate in the metabolism of abscisic acid |

Dihydrophaseic acid's uniqueness lies in its specific role as a metabolite that enhances plant resilience without being the primary hormone itself, distinguishing it from both phaseic and abscisic acids.

Dihydrophaseic acid represents a critical terminal catabolite in the abscisic acid degradation pathway, playing an essential role in regulating abscisic acid homeostasis in plants [1]. The concentration of abscisic acid in plant tissues is regulated not only by biosynthesis but also by metabolism, with dihydrophaseic acid formation representing one of the primary routes for abscisic acid inactivation [2]. This metabolic conversion is particularly important as it helps maintain appropriate abscisic acid levels during various physiological processes and environmental responses [3].

In the abscisic acid catabolic pathway, abscisic acid is first metabolized to phaseic acid via 8'-hydroxyabscisic acid, and phaseic acid is then converted to dihydrophaseic acid and its epimer [1]. This sequential conversion effectively reduces the biological activity of abscisic acid, as dihydrophaseic acid exhibits substantially diminished hormonal activity compared to its precursors [4]. The accumulation of dihydrophaseic acid in plant tissues thus serves as a mechanism to attenuate abscisic acid signaling when it is no longer required [5].

Research has demonstrated that dihydrophaseic acid levels fluctuate in response to various developmental and environmental cues, often inversely correlating with active abscisic acid concentrations [6]. For instance, during seed development in Brassica napus, dihydrophaseic acid levels were found to be approximately 7 μg g-1 dry weight, significantly higher than the levels of phaseic acid, indicating the importance of this metabolite in regulating abscisic acid during seed maturation [5]. This relationship underscores the significance of dihydrophaseic acid formation as a regulatory mechanism for controlling abscisic acid-mediated physiological responses [7].

Enzymatic Conversion Mechanisms

8'-Hydroxylase Activity in Abscisic Acid Oxidation

The initial step in the conversion of abscisic acid to dihydrophaseic acid involves the hydroxylation of the 8'-methyl group of abscisic acid, catalyzed by abscisic acid 8'-hydroxylase [8]. This enzyme belongs to the cytochrome P450 monooxygenase family, specifically the CYP707A subfamily, which includes four members in Arabidopsis thaliana (CYP707A1-CYP707A4) [9]. Each of these enzymes has been demonstrated to catalyze the conversion of abscisic acid to 8'-hydroxyabscisic acid, which spontaneously rearranges to form phaseic acid [10].

The abscisic acid 8'-hydroxylase enzyme requires both NADPH and molecular oxygen as cofactors for its activity [11]. Studies using suspension-cultured maize cells have shown that NADH is not an effective cofactor for this reaction, although it can synergistically enhance activity when included with suboptimal concentrations of NADPH [10]. The enzyme activity is progressively inhibited at oxygen concentrations below 10% (v/v) and is severely reduced (less than 5% of control) under nitrogen atmosphere, confirming its classification as an oxygen-dependent monooxygenase [10].

Biochemical characterization has revealed that abscisic acid 8'-hydroxylase is an integral membrane protein localized to the microsomal fraction of plant cells [10]. Its activity is inhibited by tetcyclacis (with 50% inhibition at 10^-6 M), cytochrome c (oxidized form), and carbon monoxide [10]. Notably, the inhibition by carbon monoxide is reversible by light from several regions of the visible spectrum, particularly blue and amber light, providing strong evidence for its identity as a cytochrome P450 enzyme [10]. These enzymatic properties ensure the specific and regulated conversion of abscisic acid to 8'-hydroxyabscisic acid, which represents the rate-limiting step in the formation of dihydrophaseic acid [12].

Reductive Pathways to Dihydrophaseic Acid

Following the formation of phaseic acid through the spontaneous rearrangement of 8'-hydroxyabscisic acid, the next step in the pathway involves the reduction of phaseic acid to dihydrophaseic acid [13]. This reduction is catalyzed by phaseic acid reductase, an enzyme that belongs to the NAD(P)-binding Rossmann-fold protein superfamily [14]. Recent research has identified two phaseic acid reductases in Arabidopsis thaliana, namely ABH2 (Abscisic acid hypersensitive 2) and CRL1 (Cinnamoyl coA:NADP oxidoreductase like 1) [15].

The enzymatic conversion of phaseic acid to dihydrophaseic acid involves the reduction of the ketone group in phaseic acid to the corresponding alcohol, resulting in the formation of dihydrophaseic acid [3]. This reaction requires NADPH as a cofactor and occurs in the cytosol of plant cells [16]. The reduction of phaseic acid to dihydrophaseic acid represents a critical step in abscisic acid catabolism, as it further diminishes the hormonal activity of the metabolite [17].

Interestingly, recent studies have identified a conserved tyrosine residue (Tyr162 in CRL1) in the active site of phaseic acid reductase that is essential for its catalytic activity [4]. Site-directed mutagenesis of this residue abolishes the enzyme's ability to convert phaseic acid to dihydrophaseic acid, highlighting its importance in the reaction mechanism [4]. Additionally, research has shown that phaseic acid reductase can produce both dihydrophaseic acid and its epimer (epi-dihydrophaseic acid), although the physiological significance of these different isomers remains to be fully elucidated [11].

Environmental Modulation of Biosynthetic Flux

The biosynthetic flux leading to dihydrophaseic acid formation is highly responsive to environmental conditions, allowing plants to adjust abscisic acid levels in response to various stresses [18]. Under favorable environmental conditions, abscisic acid is metabolized into inactive forms, including dihydrophaseic acid, through the hydroxylation and reduction pathways described above [19]. However, under stress conditions, this catabolic flux can be modulated to maintain appropriate abscisic acid levels [20].

Drought stress represents one of the most well-studied environmental factors affecting dihydrophaseic acid biosynthesis [21]. Research has shown that during drought stress, the expression of CYP707A genes (encoding abscisic acid 8'-hydroxylases) is upregulated, and upon rehydration, a significant increase in their mRNA levels is observed [9]. This transcriptional regulation allows plants to rapidly adjust abscisic acid levels in response to changing water availability [22]. For instance, in barley plants subjected to drought stress and subsequent rehydration, the flag leaf tissue in drought-stressed senescing plants contained significantly more dihydrophaseic acid (2.7-fold increase) compared to well-watered controls [22].

Temperature also plays a crucial role in modulating the biosynthetic flux toward dihydrophaseic acid [12]. High temperatures have been shown to suppress the expression of genes involved in abscisic acid biosynthesis while potentially affecting the activity of catabolic enzymes [12]. This temperature-dependent regulation helps plants adjust their abscisic acid levels in response to heat stress [12]. Similarly, light conditions can influence the expression of genes involved in abscisic acid catabolism, thereby affecting the formation of dihydrophaseic acid [23].

The table below summarizes the effects of various environmental factors on the biosynthetic flux leading to dihydrophaseic acid formation:

| Environmental Factor | Effect on Dihydrophaseic Acid Biosynthesis | Mechanism |

|---|---|---|

| Drought Stress | Initial decrease, followed by increase upon rehydration | Upregulation of CYP707A genes, especially during rehydration [9] |

| High Temperature | Modulation of biosynthetic flux | Suppression of abscisic acid biosynthesis genes and potential effects on catabolic enzyme activity [12] |

| Light Conditions | Regulation of dihydrophaseic acid formation | Influence on the expression of genes involved in abscisic acid catabolism [23] |

| Osmotic Stress | Altered dihydrophaseic acid levels | Changes in the expression of genes encoding abscisic acid catabolic enzymes [20] |

These environmental modulations of biosynthetic flux ensure that plants can maintain appropriate abscisic acid levels in response to changing conditions, with dihydrophaseic acid formation serving as a key regulatory mechanism [24].

Compartmentalization in Plant Tissues

The biosynthesis and accumulation of dihydrophaseic acid exhibit distinct patterns of compartmentalization within plant tissues, reflecting its role in regulating abscisic acid homeostasis in specific developmental contexts [25]. Studies investigating the distribution of dihydrophaseic acid in various plant organs have revealed tissue-specific patterns of accumulation, which contribute to the spatial regulation of abscisic acid signaling [26].

In Ricinus communis (castor bean), analysis of dihydrophaseic acid levels in different tissues showed that shoot tips contained remarkably high concentrations of dihydrophaseic acid (18.7 μg/g fresh weight) even in plants not subjected to water stress [25]. This suggests that the shoot apical region actively metabolizes abscisic acid to dihydrophaseic acid, potentially to maintain low abscisic acid levels necessary for proper meristematic activity [25]. In contrast, mature leaves exhibited lower basal levels of dihydrophaseic acid, which increased significantly under water stress conditions [25].

At the subcellular level, the enzymes involved in dihydrophaseic acid biosynthesis show specific localization patterns [27]. Abscisic acid 8'-hydroxylase (CYP707A) is an integral membrane protein associated with the endoplasmic reticulum, while phaseic acid reductase is a soluble enzyme located in the cytosol [10] [15]. This subcellular compartmentalization allows for the regulated conversion of abscisic acid to dihydrophaseic acid in response to specific signals [28].

The transport of dihydrophaseic acid between different plant tissues also contributes to its compartmentalization [29]. Research has shown that dihydrophaseic acid, along with other abscisic acid metabolites, can be transported in the phloem from mature leaves to sink tissues such as shoot tips [25]. This long-distance transport allows for the coordination of abscisic acid responses throughout the plant body [25]. For instance, in Ricinus communis, both dihydrophaseic acid and phaseic acid were detected in phloem exudate, with their concentrations increasing under water stress conditions [25].

Stomatal Aperture Control Mechanisms

The regulation of stomatal aperture involves complex interactions between multiple signaling pathways, with dihydrophaseic acid functioning as an endpoint of abscisic acid catabolism rather than an active regulatory molecule [7] [8]. Guard cells maintain tight control over abscisic acid levels through the coordinated action of biosynthetic and catabolic enzymes, with CYP707A family enzymes playing crucial roles in the 8′-hydroxylation pathway that ultimately leads to dihydrophaseic acid formation [9] [10] [11].

During stress conditions, the expression of CYP707A genes increases in response to dehydration, salt, and osmotic stresses [9] [10]. This upregulation facilitates the conversion of abscisic acid to phaseic acid and subsequently to dihydrophaseic acid, providing a feedback mechanism for controlling hormone levels. The cellular distribution of these metabolites shows that dihydrophaseic acid, along with other acidic metabolites, accumulates primarily in extravacuolar fractions, while conjugated forms remain sequestered in vacuoles [12].

Stress Response Signaling Networks

Drought and Osmotic Stress Adaptation

Dihydrophaseic acid serves as a critical biomarker and regulatory component in plant responses to water deficit conditions. During drought stress, dihydrophaseic acid levels increase dramatically as part of the abscisic acid catabolic pathway [13] [14] [15]. In water-stressed bean leaves (Phaseolus vulgaris), dihydrophaseic acid concentrations rose from 0.8 micrograms to over 3 micrograms per gram fresh weight during wilting periods [13]. This accumulation pattern reflects the enhanced turnover of abscisic acid under stress conditions, where both synthesis and metabolism rates increase simultaneously [13].

The relationship between dihydrophaseic acid accumulation and osmotic stress adaptation demonstrates the compound's importance in stress signal integration [14] [16]. In kiwifruit plants subjected to drought conditions, dihydrophaseic acid levels increased up to 5-7 fold compared to control conditions, consistently correlating with abscisic acid accumulation patterns [14]. This coordinated response suggests that dihydrophaseic acid formation serves as a buffer mechanism, preventing excessive abscisic acid accumulation while maintaining stress responsiveness [14].

Osmotic adjustment mechanisms involve dihydrophaseic acid as part of a broader metabolic network. Under osmotic stress conditions, plants exhibit increased production of compatible solutes and antioxidant compounds, with dihydrophaseic acid levels serving as indicators of stress intensity [17] [16]. The compound's accumulation patterns in different tissue types reflect the spatial organization of stress responses, with roots showing particularly strong dihydrophaseic acid responses compared to leaves [14].

Molecular Signaling Integration

The integration of dihydrophaseic acid into stress signaling networks involves complex regulatory cascades that coordinate hormone metabolism with stress perception [18] [19]. The expression of genes encoding dihydrophaseic acid synthesis enzymes, particularly phaseic acid reductases ABH2 and CRL1, responds to multiple stress signals including drought, salt, and temperature stress [20] [21]. These enzymes show differential temporal and spatial expression patterns, with CRL1 playing particularly important roles in seed germination and flowering time regulation [21].

Feedback regulation mechanisms ensure appropriate dihydrophaseic acid levels during stress responses. The CYP707A gene family, responsible for the initial steps of abscisic acid catabolism leading to dihydrophaseic acid formation, shows stress-responsive expression patterns [9] [10]. During drought stress, CYP707A1 and CYP707A3 expression increases in response to dehydration and rehydration cycles, while CYP707A2 expression peaks during specific developmental stages [22] [23].

Thermotolerance Mechanisms

Temperature stress responses involve significant alterations in dihydrophaseic acid metabolism, with the compound serving as both a stress indicator and regulatory element in thermotolerance mechanisms [24] [25] [26]. Research on temperature-stress-induced hormone production demonstrates that dihydrophaseic acid levels increase substantially in response to both high and low temperature extremes [25] [26].

In warm-season crops exposed to low temperature stress (10°C), dihydrophaseic acid levels increased dramatically compared to plants maintained at optimal temperatures [25] [26]. This response pattern indicates that dihydrophaseic acid accumulation serves as a biomarker for temperature stress magnitude. Cool-season crops showed different response patterns, with more moderate dihydrophaseic acid increases, suggesting species-specific adaptation mechanisms [25] [26].

Heat stress responses also involve dihydrophaseic acid accumulation, particularly during recovery phases following thermal stress [24] [27]. In heat-stressed plant tissues, dihydrophaseic acid catabolites accumulated mainly during recovery periods, suggesting active hormone turnover during thermal adaptation [27]. The timing and magnitude of dihydrophaseic acid accumulation correlate with the activation of heat shock proteins and other thermotolerance mechanisms [24] [28].

Thermotolerance Pathway Integration

The integration of dihydrophaseic acid metabolism into thermotolerance pathways involves coordinated responses with heat shock proteins and antioxidant systems [28] [29]. During heat acclimation, dihydrophaseic acid levels provide feedback regulation for abscisic acid-mediated stress responses, preventing excessive hormone accumulation that could impair recovery processes [27].

Temperature-dependent enzyme activities regulate dihydrophaseic acid formation during thermal stress. The cytochrome P450 enzymes responsible for abscisic acid catabolism show temperature-sensitive activity patterns, with optimal activity ranges that correspond to species-specific thermotolerance limits [25] [30]. This temperature dependence ensures appropriate hormone regulation across varying thermal conditions.

Phytohormonal Crosstalk with Jasmonates and Auxins

The interaction between dihydrophaseic acid and other phytohormones occurs primarily through metabolic regulation rather than direct signaling interactions. As an inactive catabolite of abscisic acid, dihydrophaseic acid influences hormone homeostasis by controlling the pool of active abscisic acid available for signaling interactions with jasmonates and auxins [31] [32] [33].

Jasmonate-abscisic acid interactions involve complex regulatory networks where dihydrophaseic acid formation affects the balance between stress tolerance and growth responses [34] [35] [36]. During stress conditions, increased conversion of abscisic acid to dihydrophaseic acid can modulate the plant's sensitivity to jasmonate signaling, particularly in wound responses and pathogen defense [36]. The timing and magnitude of dihydrophaseic acid accumulation influence whether stress responses are dominated by abscisic acid or jasmonate pathways [33].

Auxin-abscisic acid crosstalk demonstrates antagonistic interactions where dihydrophaseic acid formation can indirectly promote auxin-mediated growth responses by reducing active abscisic acid levels [37] [31]. This metabolic regulation provides a mechanism for transitioning from stress-responsive growth inhibition to recovery and normal development [38]. The spatial and temporal patterns of dihydrophaseic acid accumulation in different tissues coordinate these hormonal transitions [39].

Hormone Network Integration

The integration of dihydrophaseic acid into broader phytohormone networks involves multiple regulatory layers [32] [40]. At the transcriptional level, genes encoding enzymes for dihydrophaseic acid synthesis respond to hormone signals from jasmonate and auxin pathways, creating feedback loops that coordinate stress responses with developmental programs [21].

Cross-pathway regulation occurs through shared signaling components and metabolic intermediates [36] [37]. For example, the GH3 family proteins that regulate auxin homeostasis also influence abscisic acid metabolism, indirectly affecting dihydrophaseic acid formation patterns [41]. Similarly, jasmonate-responsive transcription factors can modulate the expression of abscisic acid catabolic enzymes, influencing dihydrophaseic acid accumulation [35].

Metabolic crosstalk mechanisms involve the coordinated regulation of hormone biosynthesis and catabolism pathways [40] [42]. During stress responses, the allocation of metabolic resources between hormone synthesis and catabolism determines the relative levels of active hormones and their inactive derivatives like dihydrophaseic acid. This metabolic coordination ensures appropriate hormone balance for optimal stress tolerance and growth recovery [31] [33].

Regulatory Network Dynamics

The dynamics of phytohormonal crosstalk involving dihydrophaseic acid reflect the temporal organization of stress responses and recovery processes [32] [43]. During initial stress perception, abscisic acid levels increase rapidly, followed by gradual conversion to dihydrophaseic acid as adaptation proceeds. This temporal pattern coordinates with changes in jasmonate and auxin signaling to optimize stress tolerance and growth resumption [36] [31].